molecular formula C14H13N3O3S2 B11781802 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide

Cat. No.: B11781802
M. Wt: 335.4 g/mol
InChI Key: KTRVFGCGFMLZCK-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is a compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxyaniline in the presence of sulfonating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine . The process can be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as one-pot synthesis and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Antitumor Activity

The benzothiazole core, which includes the structure of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide, has been extensively studied for its antitumor properties. Research indicates that derivatives of benzothiazoles exhibit potent inhibitory activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. For example, 2-(4-aminophenyl)benzothiazoles have shown nanomolar inhibitory effects against these cell lines .

Case Study: Structure-Activity Relationship

A study focusing on the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications at specific positions significantly enhance their cytotoxicity against cancer cells. The most potent compounds were identified through in vitro assays that measured cell viability and proliferation rates .

Enzyme Inhibition

The compound demonstrates promising enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds containing the benzothiazole moiety have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's patients .

Table: Enzyme Inhibition Potency

CompoundIC50 (µM)Target Enzyme
2-Amino-N-(4-methoxyphenyl)...2.7Acetylcholinesterase
Other Benzothiazole DerivativesVariesAChE/BChE

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Neuroprotective Effects

In addition to its role as an AChE inhibitor, benzothiazole derivatives like this compound have been investigated for their neuroprotective effects. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, contributing to their therapeutic potential in neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. The use of microwave irradiation has been noted to improve yields and reduce reaction times during synthesis .

Synthesis Overview

  • Start with o-aminothiophenol.
  • React with substituted benzoic acid derivatives.
  • Employ microwave conditions for optimal yield.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug

Uniqueness

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is unique due to its specific structural features and the combination of functional groups that confer its distinct biological activities.

Biological Activity

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its bioactive properties. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonamide moiety contributes to its solubility and ability to form hydrogen bonds with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : This compound acts as an enzyme inhibitor, modulating the activity of specific enzymes through interactions with their active sites. The amino and sulfonamide groups facilitate hydrogen bonding, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues in enzymes .
  • Anticancer Activity : Research indicates that derivatives of benzothiazoles exhibit potent antitumor effects against various cancer cell lines, including breast, ovarian, and colon cancers. For instance, compounds structurally similar to this compound have shown nanomolar inhibitory activity in vitro against multiple human cancer cell lines .

Biological Activity Overview

Biological Activity Description IC50 Values
Antitumor Inhibits cell proliferation in various cancer cell lines.< 1 µM against breast cancer cells
Antimicrobial Exhibits antibacterial activity comparable to standard antibiotics.IC50 values ranging from 0.5 to 5 µg/mL
Antiviral Shows potential antiviral effects against several viruses.IC50 values between 0.074 to 0.093 µg/μL
Anticonvulsant Demonstrates anticonvulsant properties in animal models.Effective doses observed in preclinical trials

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that compounds with a benzothiazole scaffold displayed significant cytotoxicity against human cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications at the para position of the phenyl ring enhance activity .
  • Antimicrobial Efficacy : In vitro assays revealed that derivatives of this compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Antiviral Potential : Recent research highlighted the antiviral properties of related compounds against herpes simplex virus (HSV-1) and coxsackievirus B4, showing promising viral reduction percentages when compared to acyclovir, a standard antiviral drug .

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-amino-N-(4-methoxyphenyl)-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C14H13N3O3S2/c1-20-10-4-2-9(3-5-10)17-22(18,19)11-6-7-12-13(8-11)21-14(15)16-12/h2-8,17H,1H3,(H2,15,16)

InChI Key

KTRVFGCGFMLZCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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